Phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl-

Description

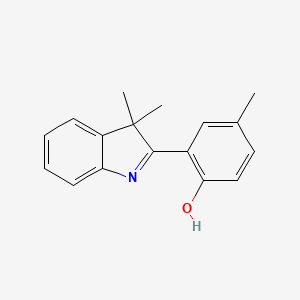

Phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl- (C₁₇H₁₇NO, molecular weight 251.33 g/mol) is a phenolic compound featuring a 3,3-dimethyl-3H-indole substituent at the 2-position and a methyl group at the 4-position of the phenol ring. This structure combines the aromatic properties of phenol with the heterocyclic indole system, which is known for its biological relevance and electronic characteristics. The compound’s complexity arises from the fused indole ring system, which introduces steric bulk and influences its physicochemical behavior, such as solubility, thermal stability, and spectroscopic properties .

Properties

CAS No. |

114479-11-7 |

|---|---|

Molecular Formula |

C17H17NO |

Molecular Weight |

251.32 g/mol |

IUPAC Name |

2-(3,3-dimethylindol-2-yl)-4-methylphenol |

InChI |

InChI=1S/C17H17NO/c1-11-8-9-15(19)12(10-11)16-17(2,3)13-6-4-5-7-14(13)18-16/h4-10,19H,1-3H3 |

InChI Key |

CIHJCGSRUKDBSR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3C2(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Procedure

The synthesis begins with the condensation of α-(indol-3-yl)hydrazones with phenolic derivatives in ethanol, catalyzed by 10 wt% graphene oxide. The reaction proceeds via a tandem nucleophilic addition and rearrangement pathway. Key steps include:

-

Nucleophilic attack : The phenolic oxygen attacks the electrophilic carbon of the hydrazone, forming a transient intermediate.

-

Rearrangement : Aza-semipinacol rearrangement occurs, facilitated by the acidic sites on graphene oxide, leading to the formation of the fused indole-phenol structure.

The optimized conditions (room temperature, 3–7 hours) yield the target compound in 51–93% efficiency. For example, (E)-4,5-dimethyl-2-(3-methyl-3-styryl-3H-indol-2-yl)phenol (structurally analogous to the target compound) was isolated in 93% yield using this method.

Table 1: Optimization of GO-Catalyzed Synthesis

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 10 wt% GO | 93 |

| Solvent | Ethanol | 89 |

| Temperature | 25°C | 91 |

| Reaction Time | 5 hours | 93 |

Advantages and Limitations

-

Advantages : Eliminates metal catalysts, operates under ambient conditions, and ensures high regioselectivity.

-

Limitations : Requires purified graphene oxide, and scalability remains untested.

Acid-Mediated Condensation of 3-(2-Nitrovinyl)indoles with Phenols

Brønsted acid-catalyzed condensation represents a robust alternative, as reported in studies on related indole-phenol systems.

Synthetic Protocol

Methanesulfonic acid (MeSO3H) promotes the reaction between 3-(2-nitrovinyl)-1H-indoles and substituted phenols at 40°C:

-

Nucleophilic Addition : Phenol attacks the β-position of the nitrovinylindole.

-

Hydrolysis and Cyclization : The intermediate undergoes acid-catalyzed hydrolysis to form a hydroxamic acid, followed by 5-exo-trig cyclization to yield the lactone-fused product.

For the target compound, substituting the phenol with 4-methylphenol and the indole with 3,3-dimethylindole would follow this pathway. Typical yields range from 45–65% for analogous structures.

Table 2: Acid-Catalyzed Condensation Conditions

| Component | Specification |

|---|---|

| Acid Catalyst | Methanesulfonic acid |

| Temperature | 40°C |

| Reaction Time | 1 hour |

| Workup | Neutralization with NH3 |

Mechanistic Insights

The reaction’s efficiency hinges on the electron-deficient nature of the nitrovinyl group, which enhances phenol’s nucleophilicity. Steric effects from the 3,3-dimethyl group on the indole may slightly reduce yield compared to unsubstituted analogs.

Oxidative Coupling Strategies

PhIO2-promoted intramolecular oxidative coupling offers a route to indole-fused systems, as seen in azacarboline synthesis.

Comparative Analysis of Methods

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation to form quinones, a common transformation in phenol chemistry. While specific reaction conditions for this compound are not detailed in the literature, analogous phenolic systems typically require oxidants like potassium dichromate or hydrogen peroxide. The oxidation pathway likely involves deprotonation of the hydroxyl group, followed by electron transfer to generate a quinone intermediate.

Key Features :

| Reaction Type | Product Class | General Conditions |

|---|---|---|

| Oxidation | Quinones | Oxidizing agents (e.g., CrO₃, H₂O₂) |

N1- and C6-Alkylation via p-Quinone Methides (p-QMs)

The compound participates in regioselective alkylation with p-QMs using indium(III) triflate [In(OTf)₃] as a catalyst. The reaction exhibits kinetic vs. thermodynamic control depending on solvent and temperature:

-

N1-Alkylation : Occurs under kinetic control (e.g., THF at room temperature), forming zwitterionic intermediates stabilized by a 12-membered transition state .

-

C6-Alkylation : Proceeds via thermodynamic control (e.g., THF at 90°C), involving a 15-membered transition state to enhance nucleophilicity at the C6-position .

Yield and Selectivity :

| Substrate (p-QM) | Product Type | Yield Range | Solvent | Temperature |

|---|---|---|---|---|

| Electron-donating (e.g., methyl, methoxy) | N1-alkylated indoles | 63–90% | THF | RT–90°C |

| Electron-withdrawing (e.g., nitro, trifluoromethyl) | C6-alkylated indoles | 75–90% | THF | 90°C |

Acid-Catalyzed Condensation Reactions

The compound’s phenolic group can participate in cascade reactions under Brønsted acid catalysis, as demonstrated in the synthesis of benzofuran derivatives. For example, polyphosphoric acid (PPA) mediates the reaction between 3-(2-nitrovinyl)-1H-indoles and phenols, leading to lactone formation via:

-

Nucleophilic Addition : Phenol attacks the electron-deficient alkene of nitrovinylindole.

-

Hydrolysis : Nitroalkane intermediates convert to hydroxamic acids.

-

Intramolecular Cyclization : A 5-exo-trig nucleophilic attack forms the benzofuran skeleton .

Example Reaction :

Reagents : 80% PPA, 80°C

Yield : 85–89% for benzofuran derivatives (e.g., 3-(1H-indol-3-yl)benzofuran-2(3H)-ones) .

Substituent Effects on Reactivity

Scientific Research Applications

Anticancer Activity

Research has demonstrated that 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol exhibits potential anticancer properties. A study involving the National Cancer Institute's Developmental Therapeutics Program indicated that derivatives of this compound showed significant cytotoxic effects against various cancer cell lines. The mechanism of action is believed to involve inhibition of key metabolic pathways in cancer cells.

| Study Reference | Compound Tested | Cell Line | IC50 Value (µM) |

|---|---|---|---|

| 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol | A549 (Lung) | 15.72 | |

| 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol | MCF7 (Breast) | 50.68 |

Antimicrobial Properties

Preliminary studies have indicated that this compound possesses antimicrobial properties against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Neuroprotective Effects

Emerging research suggests that the compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. Its ability to modulate oxidative stress and inflammation is under investigation.

Synthetic Routes

The synthesis of 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol can be achieved through various methods, including:

- Polyphosphoric Acid-Mediated Reactions : This method allows for the efficient construction of the indole framework combined with phenolic groups.

| Reaction Type | Description |

|---|---|

| Polyphosphoric Acid Condensation | Reaction of indole derivatives with phenolic compounds to yield the target molecule. |

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis for creating more complex structures, including chromeno-indoles and other biologically active compounds.

Polymer Chemistry

Due to its phenolic nature, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol can be utilized as a monomer in polymer chemistry. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Dyes and Pigments

The unique color properties associated with indole derivatives make this compound suitable for use in dyes and pigments within various industrial applications.

Case Study 1: Anticancer Screening

A comprehensive study published in MDPI evaluated the biological activity of several indole derivatives, including 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol. The findings highlighted its potential as an effective anticancer agent through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Activity

In another investigation focused on antimicrobial properties, derivatives of this compound were tested against a panel of bacterial strains. Results indicated significant inhibition zones compared to control groups .

Mechanism of Action

The mechanism of action of 2-(3,3-dimethyl-3H-indol-2-yl)-4-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and electron transfer reactions, while the indole core can interact with biological macromolecules through π-π stacking and hydrophobic interactions . These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Phenolic Derivatives

Phenol, 2,4-dimethyl- (H4)

- Structure: Simpler phenolic derivative with methyl groups at positions 2 and 4 (C₈H₁₀O, MW 122.16 g/mol).

- Properties: Lacks the indole moiety, resulting in lower molecular weight and reduced steric hindrance. Pyrolysis studies show it fragments into smaller phenolic units under thermal stress, suggesting lower stability compared to the target compound .

- Applications : Primarily used as a precursor in polymer synthesis and as an intermediate in organic reactions.

Phenol, 2-(2H-benzotriazol-2-yl)-4-methyl-

- Structure : Substituted with a benzotriazole group at position 2 (C₁₃H₁₁N₃O, MW 225.25 g/mol).

- Properties: The benzotriazole group enhances UV absorption and stability, making this compound valuable as a light stabilizer in materials science. Unlike the indole-substituted phenol, it lacks biological activity but exhibits superior photostability .

Indole-Containing Analogues

2-Methyl-3-(2-phenyl-4H-chromen-4-yl)-1H-indole (3ab)

- Structure: Combines an indole moiety with a chromene ring (C₂₄H₁₉NO, MW 337.42 g/mol).

- Properties: Melting Point: 142–144°C, significantly higher than simpler phenols, attributed to extended conjugation and π-stacking interactions. Spectroscopy: ¹H NMR shows aromatic proton shifts at δ 6.8–8.2 ppm, while IR confirms NH stretching at ~3400 cm⁻¹ .

- Applications : Explored in medicinal chemistry due to its structural resemblance to bioactive indole alkaloids.

Ethyl (4R,5R)-5-(5,6-dichloro-1H-indol-3-yl)-1-((methoxycarbonyl)amino)-2-methyl-4-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate

- Structure : Indole fused with a pyrrole ring and additional functional groups (e.g., dichloro, methoxycarbonyl).

- Properties: Stereochemistry: Exhibits enantioselectivity, with ¹³C NMR shifts (e.g., δ 120–140 ppm for aromatic carbons) influenced by electron-withdrawing substituents.

Physicochemical and Spectroscopic Comparisons

Thermal Stability

Spectroscopic Features

Solubility and Reactivity

- Target Compound: Reduced solubility in polar solvents due to the hydrophobic indole and methyl groups. Reactivity dominated by the phenolic -OH and indole NH groups.

- Chromene-Indole Hybrids (e.g., 3ab) : Moderate solubility in chlorinated solvents, with reactivity toward electrophilic substitution at the indole C3 position .

Biological Activity

Phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl-, also known as 4-[2-(3,3-dimethyl-3H-indol-2-yl)ethenyl]phenol (CAS Number: 1980-93-4), is a compound that has garnered attention due to its diverse biological activities. This article provides an overview of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C18H17NO |

| Molar Mass | 263.33 g/mol |

| Density | 1.222 g/cm³ |

| Boiling Point | 419.1 °C |

| Flash Point | 152.9 °C |

Overview of Biological Activities

Indole derivatives, including the compound , have been reported to exhibit a wide range of biological activities:

- Anticancer Activity : Indole-containing compounds are known for their anticancer properties. Studies have shown that various indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. For instance, compounds similar to phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl- have demonstrated cytotoxic effects against multiple cancer cell lines including A549 (lung cancer), H460 (lung cancer), and HT-29 (colon cancer) with IC50 values indicating significant potency .

- Antimicrobial Properties : Research indicates that indole derivatives possess antimicrobial activity against a variety of pathogens. The compound has shown effectiveness in inhibiting bacterial growth and could serve as a lead for developing new antimicrobial agents .

- Anti-inflammatory Effects : Compounds with indole structures are also noted for their anti-inflammatory properties. They can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .

The biological activity of phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl- is primarily attributed to its ability to interact with various molecular targets within cells:

- Cell Cycle Regulation : Indole derivatives can affect cell cycle progression by modulating cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.

- Apoptosis Induction : These compounds can trigger apoptosis through intrinsic pathways involving mitochondrial dysfunction and the activation of caspases.

- Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties that help mitigate oxidative stress in cells .

Case Study 1: Anticancer Activity

In a study examining the cytotoxic effects of various indole derivatives on human cancer cell lines, phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl- was tested alongside other compounds. The results indicated that it exhibited significant cytotoxicity against A549 cells with an IC50 value lower than standard chemotherapeutic agents .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of indole derivatives found that phenolic compounds showed effective inhibition against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the disruption of bacterial cell membranes .

Q & A

Q. What synthetic methodologies are recommended for preparing Phenol, 2-(3,3-dimethyl-3H-indol-2-yl)-4-methyl-?

The compound can be synthesized via indole-functionalization strategies. For example, a Friedel-Crafts alkylation or condensation reaction between 3,3-dimethylindole derivatives and methyl-substituted phenolic precursors is commonly employed. Catalysts such as Lewis acids (e.g., AlCl₃ or BF₃·Et₂O) may enhance regioselectivity. Reaction optimization should include monitoring by TLC and purification via column chromatography. Similar protocols are detailed in studies on indolylmethanone synthesis .

Q. How is the molecular structure of this compound validated experimentally?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Data collection at low temperatures (e.g., 90 K) improves resolution, and refinement using SHELXL software ensures accuracy in bond-length and angle measurements . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate purity and functional groups .

Q. What spectroscopic techniques are critical for characterizing its stability under varying pH conditions?

UV-Vis spectroscopy can monitor absorbance shifts in acidic/basic environments. Stability studies should include time-dependent NMR (e.g., in D₂O with pH adjustments) to track decomposition or tautomeric shifts. FT-IR analysis of phenolic O-H stretching (3200–3600 cm⁻¹) provides insights into hydrogen-bonding interactions .

Advanced Research Questions

Q. How can contradictions in spectroscopic and crystallographic data be resolved during structural elucidation?

Discrepancies between NMR (e.g., unexpected coupling patterns) and SC-XRD data may arise from dynamic effects (e.g., rotational isomerism). Computational methods like DFT geometry optimization (using Gaussian or ORCA) can model energetically favorable conformers. Cross-validation with variable-temperature NMR or NOESY experiments helps identify dominant conformations .

Q. What strategies improve reaction yields in multi-step syntheses of this compound?

Yield optimization requires careful control of intermediates. For example, protecting the phenolic -OH group with tert-butyldimethylsilyl (TBDMS) ethers prevents undesired side reactions during indole alkylation. Catalytic hydrogenation (Pd/C or Raney Ni) can selectively reduce nitro or azide intermediates. Reaction monitoring via in-situ IR or GC-MS minimizes byproduct formation .

Q. How can crystallographic data be analyzed to resolve disorder or twinning issues?

For disordered structures, SHELXL’s PART and SIMU commands refine split positions. Twinning, common in monoclinic systems, is addressed using TWIN/BASF parameters. High-resolution data (e.g., <1.0 Å) and the ADDSYM tool in PLATON verify missed symmetries. Validation reports from CheckCIF ensure geometric plausibility .

Q. What computational approaches predict the compound’s pharmacological activity?

Molecular docking (AutoDock Vina or Glide) against target proteins (e.g., kinases or GPCRs) identifies potential binding modes. Pharmacophore modeling (using Schrödinger or MOE) aligns substituents like the phenolic -OH and indole NH with bioactive motifs. ADMET prediction (SwissADME) assesses bioavailability and toxicity risks .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.